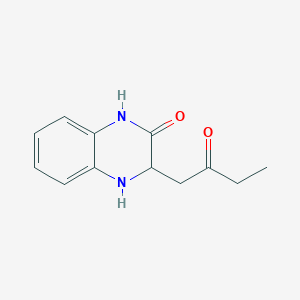
3-(2-Oxobutyl)-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxobutyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with an oxobutyl substituent at the third position. Quinoxalinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxobutyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the acylation of quinoxalin-2(1H)-one derivatives. One common method is the direct C3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions promoted by phenyliodine diacetate (PIDA). This reaction proceeds via a radical process and can be achieved in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
3-(2-Oxobutyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(2-Oxobutyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the quinoxalinone core.
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the oxobutyl substituent.
3-Acylated Quinoxalin-2(1H)-ones: Compounds with different acyl groups at the third position.
2,3-Dihydro-Furo[3,2-h]quinolines: Compounds with a similar core structure but different substituents and ring systems.
Uniqueness
3-(2-Oxobutyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific oxobutyl substituent, which can impart distinct biological activities and chemical reactivity compared to other quinoxalinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
592534-84-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
3-(2-oxobutyl)-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-8(15)7-11-12(16)14-10-6-4-3-5-9(10)13-11/h3-6,11,13H,2,7H2,1H3,(H,14,16) |
InChI 键 |
PNVMHLCCDFVSDF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


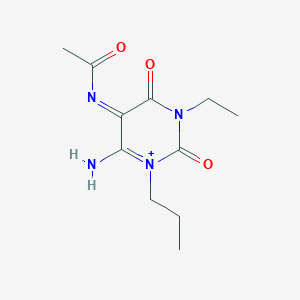
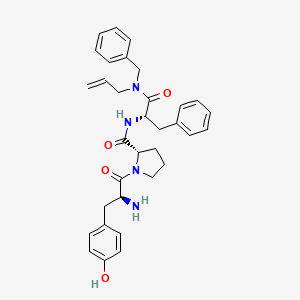


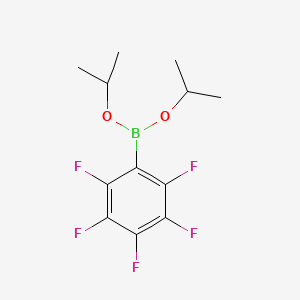


![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
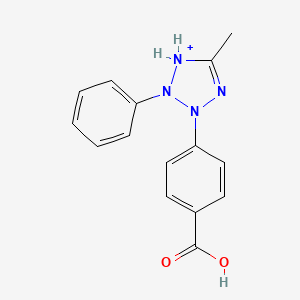
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
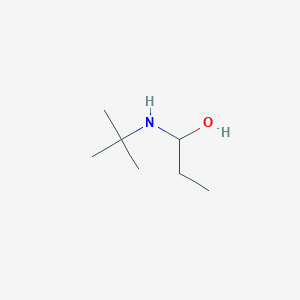
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
